2-メチルキノリン-5-オール

概要

説明

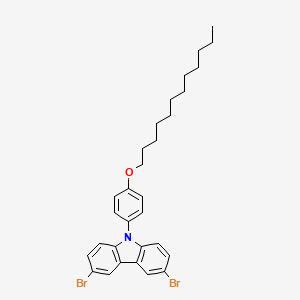

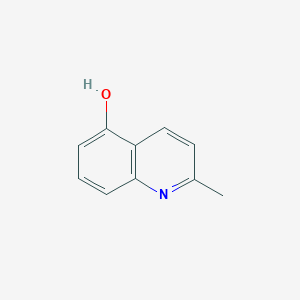

2-Methylquinolin-5-ol belongs to a family of heterocyclic compounds known as quinolines. It has a molecular weight of 159.19 g/mol .

Synthesis Analysis

Quinoline derivatives are synthesized using various methods. The Skraup-Doebner-Von Miller synthesis is a common approach . A modified version of this method has been used for the regioselective deuteration of 2-methylquinolin-8-ol .

Molecular Structure Analysis

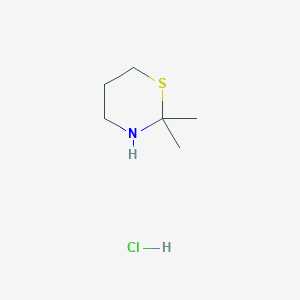

The molecular formula of 2-Methylquinolin-5-ol is C10H9NO . The InChI code is 1S/C10H9NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h2-6,12H,1H3 .

Chemical Reactions Analysis

Quinoline and its derivatives, including 2-Methylquinolin-5-ol, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Physical and Chemical Properties Analysis

2-Methylquinolin-5-ol is a colorless oil . Commercial samples can appear colored . It has a molecular weight of 159.18 g/mol.

科学的研究の応用

創薬と医薬品合成

キノリン化合物(「2-メチルキノリン-5-オール」を含む)は、その多様な治療特性により、創薬において重要な骨格となっています。 それらは、さまざまな薬物の合成におけるリード構造として役立ち、特にクロロキンやメフロキンなどの抗マラリア薬において重要です .

抗菌および抗腫瘍用途

キノリンコアは、抗菌作用や抗腫瘍作用を含む、幅広い生物活性を示します。 これは、「2-メチルキノリン-5-オール」がこれらの分野における可能性を探求できることを示唆しています .

生物活性

キノリン誘導体は、抗マラリア、抗癌、抗菌、抗ウイルス効果など、数多くの生物活性を示します。 “2-メチルキノリン-5-オール”は、キノリン誘導体として、同様の活性を有し、関連する研究に利用できる可能性があります .

鎮痛および抗炎症特性

一部のキノリン誘導体は、鎮痛および抗炎症特性で知られており、これにより、「2-メチルキノリン-5-オール」は、痛みを和らげ炎症を抑制する研究の候補となります .

循環器系研究

キノリンは、心臓血管系への影響について研究されており、「2-メチルキノリン-5-オール」がこの分野での研究用途を持つ可能性を示唆しています .

中枢神経系(CNS)への影響

キノリン化合物がCNSに与える影響に関する研究も行われており、「2-メチルキノリン-5-オール」が神経学的研究に役立つ可能性があることを示唆しています .

血糖降下作用

一部のキノリン誘導体の血糖降下作用は、「2-メチルキノリン-5-オール」が糖尿病管理および関連する代謝研究において研究用途を持つ可能性を示しています .

その他の活動

キノリン化合物は、駆虫作用、抗真菌作用、その他の生物学的効果など、さまざまな他の活性と関連しており、「2-メチルキノリン-5-オール」の研究用途をより広範な科学的調査にまで広げることができる可能性があります .

Safety and Hazards

将来の方向性

Quinoline and its derivatives, including 2-Methylquinolin-5-ol, have various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the future directions of 2-Methylquinolin-5-ol could involve further exploration of its potential applications in medicinal research and drug discovery processes .

作用機序

Target of Action

2-Methylquinolin-5-ol is a derivative of quinoline, a heterocyclic compound that has been found to have substantial biological activities . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

It is noted that all the compounds in a study involving quinoline derivatives are predicted to satisfy the adme profile .

Result of Action

One of the compounds in a study involving quinoline derivatives, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (ic50) 294 μM .

Action Environment

The synthesis of quinoline derivatives, including 2-methylquinolin-5-ol, involves various techniques and protocols, which may be influenced by environmental factors .

生化学分析

Biochemical Properties

2-Methylquinolin-5-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 2-Methylquinolin-5-ol and these enzymes often involves the formation of a complex that can either inhibit or enhance the enzyme’s activity, depending on the specific context of the reaction . Additionally, 2-Methylquinolin-5-ol has been shown to bind to certain proteins, altering their conformation and, consequently, their function .

Cellular Effects

The effects of 2-Methylquinolin-5-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Methylquinolin-5-ol has been found to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, it can affect gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes . In terms of cellular metabolism, 2-Methylquinolin-5-ol has been observed to alter metabolic fluxes, impacting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, 2-Methylquinolin-5-ol exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules. For example, it can bind to the active site of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 2-Methylquinolin-5-ol can interact with DNA, influencing gene expression by either promoting or hindering the binding of transcription factors . These interactions can result in significant changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of 2-Methylquinolin-5-ol in laboratory settings can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 2-Methylquinolin-5-ol has been associated with changes in cellular function, including alterations in cell viability and proliferation rates

Dosage Effects in Animal Models

The effects of 2-Methylquinolin-5-ol vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit beneficial properties such as anti-inflammatory or antioxidant activities . At higher doses, 2-Methylquinolin-5-ol can become toxic, leading to adverse effects such as liver damage or neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic contexts.

Metabolic Pathways

2-Methylquinolin-5-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body . This compound can also influence metabolic fluxes by altering the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of 2-Methylquinolin-5-ol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters such as ABC transporters, which facilitate its movement across cellular membranes . Additionally, 2-Methylquinolin-5-ol can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2-Methylquinolin-5-ol is an important factor in its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles . The subcellular distribution of 2-Methylquinolin-5-ol can significantly influence its biochemical interactions and overall cellular effects.

特性

IUPAC Name |

2-methylquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDOECQNQZPWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458640 | |

| Record name | 2-Methylquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-72-7 | |

| Record name | 2-Methyl-5-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-methylquinolin-5-ol in the synthesis of the antimicrobial agents described in the paper?

A1: 2-Methylquinolin-5-ol serves as a starting material in the multi-step synthesis of a series of 2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazole derivatives. These derivatives were designed to incorporate four known moieties, including 2-methylquinolin-5-ol, with the goal of creating compounds with potent antimicrobial activity. The 2-methylquinolin-5-ol moiety is incorporated into the final structure of these derivatives and is thought to contribute to their overall antimicrobial properties. []

Q2: Is there information available about the specific structural characteristics of 2-methylquinolin-5-ol analyzed in the paper?

A2: While the paper utilizes 2-methylquinolin-5-ol as a starting material, it primarily focuses on the synthesis and characterization of the final 1,3,4-thiadiazole derivatives. The paper does not delve into the specific spectroscopic data or structural analysis of 2-methylquinolin-5-ol itself. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。